3-bromo-5,6-dihydro-2H-pyran-2-one

Organic Synthesis Halogenation Process Chemistry

Researchers needing a versatile brominated heterocycle for cross-coupling and cycloaddition often face supply inconsistency. 3-Bromo-5,6-dihydro-2H-pyran-2-one provides a reliable, high-purity solution. • Pd-catalyzed Suzuki-Miyaura partner at the 3-position for rapid library synthesis. • Ambiphilic diene precursor for Diels-Alder cycloadditions to construct complex polycycles. • Validated scaffold for anti-glioma SAR studies targeting GSCs and antiviral drug discovery.

Molecular Formula C5H5BrO2
Molecular Weight 177 g/mol
CAS No. 104184-64-7
Cat. No. B025831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5,6-dihydro-2H-pyran-2-one
CAS104184-64-7
Molecular FormulaC5H5BrO2
Molecular Weight177 g/mol
Structural Identifiers
SMILESC1COC(=O)C(=C1)Br
InChIInChI=1S/C5H5BrO2/c6-4-2-1-3-8-5(4)7/h2H,1,3H2
InChIKeyNDCHEWALMADBPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5,6-dihydro-2H-pyran-2-one: Product Overview


3-Bromo-5,6-dihydro-2H-pyran-2-one (CAS 104184-64-7) is a brominated derivative of the 5,6-dihydro-2H-pyran-2-one scaffold, a class of heterocyclic compounds known for their occurrence in natural products and their utility as synthetic intermediates [1]. The compound features a reactive bromine substituent at the 3-position of the dihydropyranone ring, which significantly alters its chemical reactivity profile compared to the unsubstituted parent compound [2]. This specific substitution pattern enables participation in a wide range of chemical transformations, including nucleophilic substitution and cycloaddition reactions, making it a valuable building block in the synthesis of complex molecules for pharmaceutical and agrochemical applications [3].

3-Bromo-5,6-dihydro-2H-pyran-2-one: Non-Interchangeable Analogs


Generic substitution of 3-bromo-5,6-dihydro-2H-pyran-2-one with other halogenated or unsubstituted 5,6-dihydro-2H-pyran-2-one derivatives is not advisable due to critical differences in reactivity, synthetic utility, and biological targeting. The electron-withdrawing effect and size of the bromine atom at the 3-position directly influence the compound's ability to participate in cross-coupling reactions (e.g., Suzuki-Miyaura) and Diels-Alder cycloadditions, which are not replicated by chloro- or iodo- analogs [1]. Furthermore, the specific brominated scaffold has been implicated in distinct biological activities, such as targeting glioma stem-like cells (GSCs), a property that cannot be assumed for other in-class compounds without specific structural validation [2]. The quantitative evidence below details these non-interchangeable features.

3-Bromo-5,6-dihydro-2H-pyran-2-one: Performance Evidence


Synthesis Yield: Bromo vs. Iodo Analog

The synthesis of 3-bromo-5,6-dihydro-2H-pyran-2-one via direct bromination of 5,6-dihydro-2H-pyran-2-one proceeds with a well-documented yield of 89%, a figure that is reliably higher and more consistently achieved than for the analogous 3-iodo derivative, which typically requires more complex, multi-step procedures and exhibits significantly lower overall yields [1]. The efficient and high-yielding preparation of the bromo derivative directly from the commercially available parent compound is a key advantage for procurement and scale-up. In contrast, the synthesis of 3-iodo-5,6-dihydro-2H-pyran-2-one has been described in a multi-step process with an overall yield of only 11% .

Organic Synthesis Halogenation Process Chemistry

Diels-Alder Reactivity of Brominated Pyranones

Density Functional Theory (DFT) studies demonstrate that the activation free energy for Diels-Alder cycloadditions of 3,5-dibromo-2H-pyran-2-one is lower than that for 3-bromo-2H-pyran-2-one and 5-bromo-2H-pyran-2-one [1]. This computational evidence establishes a clear hierarchy of reactivity among brominated pyranones, where 3-bromo-5,6-dihydro-2H-pyran-2-one serves as the key synthetic intermediate to access the more reactive 3,5-dibromo derivative and the aromatized 3-bromo-2H-pyran-2-one [2]. The study predicts that the presence and position of bromine substituents directly modulate the cycloaddition rate, with the 3,5-dibromo species exhibiting the lowest energy barrier and thus the highest reactivity.

Computational Chemistry Diels-Alder Cycloaddition Reactivity

Glioma Stem Cell Cytotoxicity

Derivatives synthesized from 3-bromo-5,6-dihydro-2H-pyran-2-one have demonstrated cytotoxic effects against glioma stem-like cells (GSCs), a critical subpopulation of cancer cells implicated in tumor progression and therapy resistance [1]. While the unsubstituted 5,6-dihydro-2H-pyran-2-one scaffold is a common structural motif in many natural products, the brominated derivative offers a distinct entry point for generating analogs with enhanced or novel anti-glioma activity. The cytotoxicity of a specific derivative was quantified against rat glioma cells, showing a dose-dependent response with significant effects observed at low micromolar concentrations [2]. This targeted activity profile differentiates it from non-halogenated pyranones, which lack this specific, validated biological engagement.

Medicinal Chemistry Oncology Glioma

Physicochemical Properties vs. Aromatized Analog

3-Bromo-5,6-dihydro-2H-pyran-2-one is a solid at low temperatures (-4°C) and a mobile liquid at ambient conditions, with a well-defined molecular weight of 176.997 g/mol and a LogP of 1.21 [1]. This is in contrast to its fully aromatized analog, 3-bromo-2H-pyran-2-one, which is a solid at room temperature with a different molecular weight (174.98 g/mol) and likely distinct solubility and reactivity profiles . The 5,6-dihydro moiety provides enhanced stability compared to the fully unsaturated 2-pyrone, which is prone to dimerization and decomposition. Furthermore, the compound is commercially available from multiple suppliers with defined purity grades (e.g., 95%+), ensuring consistent quality for research applications .

Physicochemical Properties Stability Procurement

3-Bromo-5,6-dihydro-2H-pyran-2-one: Application Scenarios


Heterocycle Synthesis via Cross-Coupling

The compound's bromine substituent makes it an ideal partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the rapid generation of diverse 3-substituted pyranone libraries [1]. Its ability to serve as a precursor to 3-bromo-2H-pyran-2-one, a known ambiphilic diene, further expands its utility in Diels-Alder cycloadditions for constructing complex polycyclic frameworks [2]. Procurement is justified for groups focused on diversity-oriented synthesis or the construction of natural product-like scaffolds.

Glioma Cancer Drug Discovery

The validated anti-glioma activity of derivatives of this compound positions it as a privileged scaffold for developing novel anticancer agents [3]. Research groups investigating glioma stem-like cells (GSCs) as therapeutic targets can leverage this brominated pyranone as a starting point for structure-activity relationship (SAR) studies, bypassing the need to explore less active or unvalidated analogs. The scaffold's reactivity also allows for systematic modification to optimize potency and drug-like properties.

Antiviral Protease Inhibitor Development

Patents have disclosed the use of 5,6-dihydropyran-2-one derivatives, including those with substitutions at the 3-position, as HIV protease inhibitors and antiviral agents [4]. The brominated analog serves as a key intermediate for introducing polar substituents that enhance antiviral activity and reduce cytotoxicity. Procurement is essential for groups engaged in antiviral drug discovery, particularly those seeking to exploit the 5,6-dihydropyran-2-one pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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